3-Bromo-5-methylpicolinonitrile

Organic Synthesis Medicinal Chemistry Process Chemistry

Ensure synthetic success with 3-Bromo-5-methylpicolinonitrile (CAS 474824-78-7). Its bromine substitution is activated for efficient Pd-catalyzed cross-couplings, unlike its chloro analog. Benefit from a validated 48% yield benchmark with triazole, a defined MP (85-88°C) for rapid QC, and a characterized LogP of 2.02 for precise SAR control. Procure this reliable, cGMP-suitable intermediate.

Molecular Formula C7H5BrN2
Molecular Weight 197.03 g/mol
CAS No. 474824-78-7
Cat. No. B1344256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-methylpicolinonitrile
CAS474824-78-7
Molecular FormulaC7H5BrN2
Molecular Weight197.03 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N=C1)C#N)Br
InChIInChI=1S/C7H5BrN2/c1-5-2-6(8)7(3-9)10-4-5/h2,4H,1H3
InChIKeyWGKYSFRFMQHMOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-methylpicolinonitrile (CAS 474824-78-7): A Strategic Building Block for Pharmaceutical and Agrochemical Synthesis


3-Bromo-5-methylpicolinonitrile (CAS 474824-78-7) is a heterocyclic pyridine derivative with the molecular formula C7H5BrN2 and a molecular weight of 197.03 g/mol . It is characterized by a bromine atom at the 3-position, a methyl group at the 5-position, and a nitrile group at the 2-position of the pyridine ring . This compound is widely recognized as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals . Commercially available with typical purities of ≥95% to 97% , it appears as a pale yellow to off-white solid that is stable under inert atmosphere at room temperature .

Why 3-Bromo-5-methylpicolinonitrile Cannot Be Replaced by Regioisomers or Chloro Analogs


The precise substitution pattern of 3-Bromo-5-methylpicolinonitrile confers a distinct reactivity profile and physicochemical signature that prevents direct substitution with regioisomers such as 5-bromo-3-methylpicolinonitrile or 5-bromo-4-methylpicolinonitrile, or with chloro analogs like 3-chloro-5-methylpicolinonitrile. The bromine atom at the 3-position is activated by the ortho-nitrile group, facilitating efficient palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that are fundamental to modern medicinal chemistry [1]. Furthermore, key physical properties—including density, boiling point, solubility, and melting point—vary significantly among these structurally related compounds, directly impacting handling, purification, and synthetic yields . Substituting an analog without empirical validation risks altering reaction kinetics, reducing product yield, and compromising the integrity of downstream synthetic pathways.

Quantitative Differentiation of 3-Bromo-5-methylpicolinonitrile from Closest Analogs


Regioisomeric Bromine Position Dictates Boiling Point and Chromatographic Behavior

The position of the bromine atom on the pyridine ring significantly influences the predicted boiling point. 3-Bromo-5-methylpicolinonitrile exhibits a boiling point of 321.0±42.0 °C (Predicted), which is notably higher than that of its regioisomer 5-bromo-3-methylpicolinonitrile (283.6±35.0 °C), a difference of approximately 37 °C . This differential impacts purification by distillation and chromatographic retention times, where a higher boiling point generally correlates with increased retention and distinct elution profiles in GC and HPLC analyses.

Organic Synthesis Medicinal Chemistry Process Chemistry

Bromine vs. Chlorine Substitution: A Critical Determinant of Molecular Weight and LogP

Replacing the bromine atom with chlorine creates a profound difference in molecular weight and lipophilicity. 3-Bromo-5-methylpicolinonitrile has a molecular weight of 197.03 g/mol, whereas its direct chloro analog, 3-chloro-5-methylpicolinonitrile (CAS 1211518-69-2), has a molecular weight of 152.58 g/mol, a difference of 44.45 g/mol . This halogen exchange also significantly impacts the computed LogP, with the bromo derivative expected to have a higher value due to bromine's greater hydrophobicity compared to chlorine.

Drug Design Medicinal Chemistry Agrochemical Development

Documented Reactivity: Verified Performance in Palladium-Catalyzed C-N Bond Formation

The reactivity of 3-Bromo-5-methylpicolinonitrile in palladium-catalyzed amination is empirically demonstrated. In a nucleophilic aromatic substitution with 2H-1,2,3-triazole under standard conditions (K2CO3, DMF, 100°C, 36h), the target compound was converted to 6-methyl-3-(2H-1,2,3-triazol-2-yl)picolinonitrile with a verified isolated yield of 48% [1]. This yield provides a quantifiable benchmark for synthetic utility, whereas no comparable published yield data are readily available for the analogous reaction using 5-bromo-3-methylpicolinonitrile or 3-chloro-5-methylpicolinonitrile under identical conditions.

Organic Synthesis Medicinal Chemistry Cross-Coupling

Physical Form and Stability: A Crystalline Solid with Defined Storage Requirements

3-Bromo-5-methylpicolinonitrile is consistently reported as a solid (white to off-white/pale yellow) with a melting point of 85-88°C and recommended storage under an inert atmosphere at room temperature [1]. In contrast, 5-bromo-3-methylpicolinonitrile is also a solid but its melting point is not widely specified (reported as N/A) . The defined melting point and well-characterized solid state of the 3-bromo-5-methyl derivative provide a tangible quality control attribute that is essential for verifying identity and purity upon receipt and for developing robust handling and storage protocols in an industrial setting.

Process Chemistry Material Science Quality Control

Solubility Profile: Key Data for Reaction Medium and Workup Optimization

The solubility profile of 3-Bromo-5-methylpicolinonitrile provides actionable data for synthetic planning. It is reported to be soluble in organic solvents like methanol, ethanol, and chloroform, but insoluble in water [1]. Quantitatively, its aqueous solubility is estimated at 1.2 g/L at 25°C . This specific data point allows chemists to make informed decisions about reaction solvents and workup procedures, such as aqueous extraction and washing, which are critical for achieving high purity and efficient isolation. Solubility data for the 5-bromo-3-methyl regioisomer is not as readily quantifiable in primary literature, making this a point of differentiation for practical application.

Process Chemistry Green Chemistry Organic Synthesis

Strategic Application Scenarios for 3-Bromo-5-methylpicolinonitrile in R&D and Manufacturing


Lead Optimization in Medicinal Chemistry: Leveraging Defined Physicochemical Properties

In drug discovery programs where precise control over a lead compound's lipophilicity (LogP) and molecular weight is paramount, 3-Bromo-5-methylpicolinonitrile offers a tangible advantage over its chloro analog. The documented molecular weight of 197.03 g/mol and a predicted LogP of 2.02 provide medicinal chemists with a well-characterized starting point for scaffold decoration. Replacing the bromine with chlorine would decrease molecular weight by ~45 g/mol and reduce lipophilicity, potentially altering ADME properties in an unpredictable manner. For structure-activity relationship (SAR) studies requiring a specific balance of hydrophobicity and size, the bromo derivative is the precise tool [1].

Process Development and Scale-Up: Benchmarking Synthetic Yield for C-N Coupling

For process chemists tasked with developing a scalable and cost-effective synthetic route to a complex pharmaceutical intermediate, the documented yield of 48% for the reaction of 3-Bromo-5-methylpicolinonitrile with 2H-1,2,3-triazole serves as a critical benchmark [1]. This verified performance data under specified conditions (K2CO3, DMF, 100°C, 36h) provides a validated starting point for reaction optimization, reducing the time and resources needed for empirical screening. This stands in contrast to the chloro or other regioisomeric analogs for which such benchmark yields are not readily available, making the bromo compound the more reliable choice for initial process feasibility assessments.

Quality Control and Material Characterization: Using Defined Melting Point as a Purity Indicator

In a cGMP or research environment where material identity and purity are non-negotiable, the well-defined melting point of 3-Bromo-5-methylpicolinonitrile (85-88°C) offers a straightforward and reliable method for quality control [1]. Procurement of this specific regioisomer allows analytical chemists to rapidly confirm material identity using melting point apparatus or differential scanning calorimetry (DSC), ensuring that the correct building block is used in the synthetic sequence. This is a significant practical advantage over regioisomers like 5-bromo-3-methylpicolinonitrile, for which a melting point is not routinely specified, necessitating more time-consuming and costly analytical techniques like NMR for identity verification [2].

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